molecular formula C15H17N5O6 B2869230 Methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate CAS No. 899988-65-9

Methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate

Cat. No. B2869230
M. Wt: 363.33
InChI Key: MBDRMRJPBJKHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate is a useful research compound. Its molecular formula is C15H17N5O6 and its molecular weight is 363.33. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in the field has focused on the synthesis and characterization of imidazole derivatives due to their potential in various applications. For instance, a novel preparation of thiazolo[5,4-c]pyridines and the synthesis of some imidazo[4,5-c]pyridines and oxazolo[4,5-c]pyridines have been explored, showing the versatility of imidazole-based compounds in creating heterocyclic chemistries (Katner & Brown, 1990). Similarly, the study of imidazole derivatives' reactivity through spectroscopic characterization and computational study has provided insights into their reactive properties and potential interactions with biological molecules (Hossain et al., 2018).

Potential Applications

The antimicrobial activities of imidazole derivatives have been a significant area of study, suggesting potential applications in developing new antimicrobial agents. For example, the synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been investigated, indicating their promise in addressing microbial resistance (Sharma, Sharma, & Rane, 2004). Moreover, the exploration of novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents highlights the potential therapeutic applications of these compounds in treating protozoal infections (Ismail et al., 2004).

Molecular Modelling and Drug Design

The design and synthesis of novel compounds like methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors demonstrate the role of imidazole derivatives in drug discovery and development. Such studies not only provide new compounds with potential therapeutic benefits but also contribute to understanding the molecular basis of their activity (Ali et al., 2012).

properties

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O6/c1-8-5-19-11-12(16-14(19)18(8)6-9(21)25-3)17(2)15(24)20(13(11)23)7-10(22)26-4/h5H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDRMRJPBJKHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16616095

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